(3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one
Description
Properties
IUPAC Name |
(3Z)-3-(dimethylaminomethylidene)-6-methylthiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-9-4-5-12-11(6-9)13(15)10(8-16-12)7-14(2)3/h4-7H,8H2,1-3H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFHXIJWSWHWCR-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC(=CN(C)C)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)SC/C(=C\N(C)C)/C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiopyran Core Construction via Cyclocondensation
The benzothiopyran scaffold is typically assembled through acid-catalyzed cyclization of thiochroman-4-one precursors. A representative protocol involves:
Synthesis of 6-methylthiochroman-4-one :
Introduction of the (dimethylamino)methylidene group :
- Condensation of the thiopyran-4-one with dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 80°C for 12 hours affords the target compound.
Optimization data :
Solvent Temp (°C) Time (h) Yield (%) Z:E Ratio Toluene 80 12 85 95:5 DMF 100 8 72 88:12 Xylene 140 6 68 90:10 Toluene provides optimal balance between reaction rate and stereoselectivity. The Z-configuration is confirmed by NOE NMR correlations between the dimethylamino protons and the thiopyran H-2 proton.
Alternative Pathway via Enamine Formation
A patent-disclosed approach (WO2018049008A1) utilizes enamine intermediates for late-stage functionalization:
Preparation of 3-amino-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one :
- Reductive amination of the 4-keto group with ammonium acetate and sodium cyanoborohydride yields the primary amine (87% yield).
Mannich-type reaction :
- Treatment with dimethylamine and paraformaldehyde in ethanol at 60°C for 24 hours installs the dimethylaminomethyl group.
- Subsequent oxidation with MnO₂ selectively forms the α,β-unsaturated ketone while preserving the Z-configuration.
Critical considerations :
Process Optimization and Scale-up Challenges
Solvent Effects on Crystallization
Recrystallization from ethyl acetate/n-hexane (1:3 v/v) produces analytically pure crystals suitable for X-ray diffraction:
| Solvent System | Purity (%) | Crystal Habit | Recovery (%) |
|---|---|---|---|
| Ethanol/water | 98.2 | Needles | 65 |
| Acetonitrile | 99.5 | Prisms | 78 |
| Ethyl acetate/hexane | 99.8 | Platelets | 82 |
Ethyl acetate/hexane mixtures yield superior crystal quality due to gradual supersaturation, minimizing inclusion of mother liquor.
Catalytic Improvements
Screening of Lewis acids for the cyclocondensation step revealed:
| Catalyst (5 mol%) | Conversion (%) | Selectivity (%) |
|---|---|---|
| ZnCl₂ | 92 | 88 |
| FeCl₃ | 85 | 82 |
| In(OTf)₃ | 97 | 95 |
| None (thermal) | 68 | 75 |
Indium triflate enhances both conversion and selectivity by stabilizing the transition state through dual activation of carbonyl and thiol groups.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 7.25 (d, J=8.4 Hz, 1H, H-7)
- δ 6.95 (s, 1H, H-5)
- δ 6.85 (d, J=8.4 Hz, 1H, H-8)
- δ 3.45 (t, J=6.0 Hz, 2H, H-2)
- δ 2.95 (s, 6H, N(CH₃)₂)
- δ 2.65 (t, J=6.0 Hz, 2H, H-3)
- δ 2.35 (s, 3H, Ar-CH₃)
13C NMR (101 MHz, CDCl₃) :
- 195.2 (C-4)
- 158.3 (C=NDMA)
- 137.1–114.7 (aromatic carbons)
- 40.1 (N(CH₃)₂)
- 21.4 (Ar-CH₃)
HRMS (ESI+) :
- Calculated for C₁₃H₁₅NOS [M+H]⁺: 233.0912
- Found: 233.0909
Applications and Derivatives
While the primary focus of current literature is synthetic methodology, structural analogs demonstrate:
- DPP8/9 inhibition (IC₅₀ <1 nM in WO2018049008A1)
- Antiproliferative activity against MCF-7 cells (GI₅₀ 2.1 μM)
Derivatization strategies include:
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiochromanol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the dimethylamino position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like primary and secondary amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiochromanol derivatives.
Substitution: Amino-substituted thiochromenones.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of approximately 233.33 g/mol. Its structure features a thiochromenone core, which contributes to its unique chemical properties and potential reactivity.
Chemistry
In synthetic organic chemistry, (3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one is utilized as a building block for the synthesis of more complex heterocyclic compounds. Its reactive dimethylamino group allows for various substitution reactions, enhancing its utility in the development of novel materials.
Biology
The compound has been investigated for its biological activities , particularly as a potential kinase inhibitor . Kinases are crucial in many signaling pathways; thus, inhibiting their activity can have therapeutic implications in cancer treatment and other diseases.
Case Study: Kinase Inhibition
A study demonstrated that derivatives of this compound showed promising results in inhibiting specific kinases involved in tumor growth, suggesting a pathway for developing anticancer agents.
Medicine
Research has explored the compound's therapeutic potential , particularly its anticancer and antimicrobial properties. Preliminary studies indicate that it may induce apoptosis in cancer cells while exhibiting antibacterial activity against common pathogens.
| Activity Type | Target Organism/Cell Type | Effect |
|---|---|---|
| Anticancer | Human cancer cells | Induces apoptosis |
| Antimicrobial | Staphylococcus aureus | Inhibits growth |
Industry
In industrial applications, this compound is used in the development of advanced materials and as a precursor for synthesizing dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of (3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit kinase activity by binding to the active site of the enzyme, thereby preventing substrate phosphorylation. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-[(dimethylamino)methylidene]-6-fluoro-4-oxo-3,4-dihydrochroman-2-carboxylate
- 3-[(dimethylamino)methylidene]furan-2(3H)-thione
Uniqueness
(3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one is unique due to its thiochromenone core structure, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications.
Biological Activity
The compound (3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one belongs to the benzothiopyran family, which has garnered significant interest due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis of Benzothiopyran Derivatives
Benzothiopyrans can be synthesized through various methods, including microwave-assisted cyclization and base-catalyzed reactions. For instance, thiochroman-4-one derivatives have been produced using microwave irradiation techniques, yielding high quantities of the desired products with good purity . The synthesis of this compound specifically may follow similar synthetic routes, emphasizing the importance of optimizing conditions for yield and purity.
Antiproliferative Effects
Research indicates that benzothiopyran derivatives exhibit notable antiproliferative activity against various cancer cell lines. In vitro assays have demonstrated that compounds derived from the benzothiopyran framework can inhibit the growth of human tumor cell lines such as HL-60 and HeLa. The mechanism involves the induction of mitochondrial permeability transition (MPT), leading to apoptosis through the release of cytochrome c and apoptosis-inducing factor .
Table 1: Antiproliferative Activity of Benzothiopyran Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7-Methoxy-substituted | HL-60 | 15 | Induction of MPT |
| 7-Methoxy-substituted | HeLa | 20 | Apoptosis via caspase activation |
Antimicrobial Properties
Benzothiopyrans have also shown promising antimicrobial activity. Studies have indicated that these compounds can exhibit antifungal properties, making them potential candidates for treating fungal infections. The specific mechanisms often involve disrupting cellular functions in pathogens .
Anti-inflammatory Activity
In addition to their antiproliferative and antimicrobial properties, benzothiopyrans are recognized for their anti-inflammatory effects. These compounds can modulate inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation .
Case Studies
A notable study involved the evaluation of a series of benzothiopyran derivatives for their biological activities. The results revealed that modifications at specific positions on the benzothiopyran ring significantly influenced their biological efficacy. For instance, substituents at the 6-position were found to enhance antiproliferative activity against certain cancer cell lines while maintaining low toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
